2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde
Overview
Description
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde is a heterocyclic aromatic compound It is characterized by the presence of a pyridine ring substituted with a fluorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with pyridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also employ continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-
Reduction: 4-Pyridinecarbinol, 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-
Substitution: 4-Nitropyridinecarboxaldehyde, 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-
Scientific Research Applications
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinecarboxaldehyde, 2-(4-chlorophenyl)-6-(4-methoxyphenyl)-
- 4-Pyridinecarboxaldehyde, 2-(4-bromophenyl)-6-(4-methoxyphenyl)-
- 4-Pyridinecarboxaldehyde, 2-(4-methylphenyl)-6-(4-methoxyphenyl)-
Uniqueness
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of molecules with specific chemical and biological activities.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c1-23-17-8-4-15(5-9-17)19-11-13(12-22)10-18(21-19)14-2-6-16(20)7-3-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJXZZGBGKBHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175565 | |
Record name | 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159978-36-5 | |
Record name | 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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